molecular formula C55H83N17O22 B1264781 Pyoverdine I

Pyoverdine I

Cat. No.: B1264781
M. Wt: 1334.3 g/mol
InChI Key: NYBSHYBITMVDLL-YYVBLSOISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyoverdine I is the primary siderophore produced by the opportunistic pathogen Pseudomonas aeruginosa strain PAO1, playing an indispensable role in bacterial iron acquisition and pathogenesis . This mixed-type siderophore features a characteristic dihydroxyquinoline-derived chromophore core coupled to a strain-specific cyclic peptide backbone (D-Ser-Arg-D-Ser-L-hfOrn-c(Lys-L-hfOrn-Thr-Thr)), which enables high-affinity, hexadentate chelation of ferric iron (Fe³⁺) . Its mechanism of action involves secretion under low-iron conditions, solubilizing environmental iron, and subsequent receptor-mediated uptake of the ferripyoverdine complex back into the cell . Beyond its primary role in iron metabolism, this compound functions as a key virulence regulator and a bacterial signal molecule. The iron-bound form triggers a signaling cascade upon binding its outer membrane receptor FpvA, leading to the upregulation of other virulence factors, including the exotoxin A and the protease PrpL . Research has revealed that its pathogenicity is also direct, as this compound can translocate into host cells, extract mitochondrial iron, and disrupt mitochondrial function, leading to damage and activating host surveillance pathways . This siderophore is essential for establishing acute infections and biofilm formation, making it a critical target for therapeutic intervention . This product is offered for investigating bacterial iron homeostasis, host-pathogen interactions, and microbial communication. It is also valuable in developing novel anti-virulence strategies, such as "Trojan Horse" antibiotic conjugates and siderophore-based biosensors . For Research Use Only. Not intended for any human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C55H83N17O22

Molecular Weight

1334.3 g/mol

IUPAC Name

4-[[(1S)-1-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2R)-1-[[(2S)-5-[formyl(hydroxy)amino]-1-[[(3S,6S,9S,12S)-9-[3-[formyl(hydroxy)amino]propyl]-3,6-bis[(1R)-1-hydroxyethyl]-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohexadec-12-yl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]-8-hydroxy-9-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]quinolin-5-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C55H83N17O22/c1-27(77)43-53(91)59-15-4-3-8-30(46(84)63-33(11-7-19-71(94)26-76)49(87)68-44(28(2)78)54(92)69-43)62-47(85)32(10-6-18-70(93)25-75)65-50(88)35(23-73)66-48(86)31(9-5-16-60-55(56)57)64-51(89)36(24-74)67-52(90)37-14-17-58-45-34(61-41(81)12-13-42(82)83)20-29-21-39(79)40(80)22-38(29)72(37)45/h20-22,25-28,30-33,35-37,43-44,58,73-74,77-79,93-94H,3-19,23-24H2,1-2H3,(H,59,91)(H,61,81)(H,62,85)(H,63,84)(H,64,89)(H,65,88)(H,66,86)(H,67,90)(H,68,87)(H,69,92)(H,82,83)(H4,56,57,60)/t27-,28-,30+,31+,32+,33+,35-,36-,37+,43+,44+/m1/s1

InChI Key

NYBSHYBITMVDLL-YYVBLSOISA-N

SMILES

CC(C1C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN(C=O)O)NC(=O)C(CCCN(C=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C2CCNC3=C(C=C4C=C(C(=O)C=C4N23)O)NC(=O)CCC(=O)O)C(C)O)O

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)NCCCC[C@@H](C(=O)N[C@H](C(=O)N1)CCCN(C=O)O)NC(=O)[C@H](CCCN(C=O)O)NC(=O)[C@@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CO)NC(=O)[C@@H]2CCNC3=C(C=C4C=C(C(=O)C=C4N23)O)NC(=O)CCC(=O)O)[C@@H](C)O)O

Canonical SMILES

CC(C1C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN(C=O)O)NC(=O)C(CCCN(C=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C2CCNC3=C(C=C4C=C(C(=O)C=C4N23)O)NC(=O)CCC(=O)O)C(C)O)O

Origin of Product

United States

Molecular Biosynthesis Pathways of Pyoverdine I

Structural Elements and Their Derivation in Pyoverdine I

This compound is a composite molecule comprising three main structural parts: a conserved chromophore, a variable peptide backbone, and an acyl side chain. frontiersin.orgresearchgate.netnih.gov The precise assembly and modification of these components give rise to the final, functional siderophore.

Elucidation of the 2,3-diamino-6,7-dihydroxyquinoline Fluorophore

The characteristic fluorescence of this compound is attributed to its dihydroxyquinoline fluorophore core. d-nb.infosci-hub.se This conserved structural element is derived from the oxidative cyclization of two amino acid residues, D-Tyrosine (D-Tyr) and L-2,4-diaminobutyrate (L-Dab), which are incorporated into the precursor peptide. frontiersin.orgd-nb.infomicrobialcell.com The formation of the fluorophore is a periplasmic process, occurring after the cytoplasmic synthesis of the peptide precursor, ferribactin. d-nb.infonih.gov In ferribactin, the 4-amino group of L-Dab is condensed with the carbonyl group of the adjacent D-Tyr. d-nb.infomicrobialcell.com Subsequent enzymatic reactions in the periplasm, catalyzed by enzymes like PvdP and PvdO, lead to the oxidative cyclization that forms the mature dihydroxyquinoline ring system. nih.govmdpi.comencyclopedia.pub

Characteristics and Variability of the Peptide Backbone

Attached to the C1-carboxyl group of the fluorophore is a peptide backbone, which exhibits significant variability among different Pseudomonas strains. frontiersin.orgnih.govd-nb.info In this compound, this peptide chain is composed of a specific sequence of amino acids, including both proteinogenic and non-proteinogenic residues. wikipedia.org This variability in the peptide sequence is a key determinant for the specificity of the pyoverdine's recognition by its corresponding outer membrane receptor. asm.org The peptide backbone can be linear or may contain intramolecular cyclizations. nih.govresearchgate.net The diversity in the peptide moiety arises from the different specificities of the non-ribosomal peptide synthetases (NRPSs) involved in its synthesis. mdpi.com

Integration of the Acyl Side Chain

The third structural component of this compound is an acyl side chain attached to the 3-amino group of the fluorophore. frontiersin.orgd-nb.infosci-hub.se This side chain is typically derived from a Krebs cycle dicarboxylic acid, such as succinic acid or malic acid, or their amide derivatives. mdpi.comfrontiersin.org The initial L-Glutamate residue of the ferribactin precursor is the source of this acyl side chain. frontiersin.orgd-nb.info Periplasmic tailoring reactions modify this L-Glu residue to generate the final acyl group. d-nb.infonih.gov For instance, the enzyme PtaA can catalyze the conversion of the L-glutamic acid side chain to α-ketoglutarate. nih.gov

Cytoplasmic Initiation: Ferribactin Precursor Synthesis

The journey of this compound biosynthesis begins in the cytoplasm with the synthesis of its non-fluorescent peptide precursor, ferribactin. mdpi.comd-nb.inforesearchgate.net This process is orchestrated by a suite of enzymes, most notably the non-ribosomal peptide synthetases (NRPSs).

Role of Non-Ribosomal Peptide Synthetases (NRPSs): PvdL, PvdI, PvdD

The assembly of the ferribactin peptide chain is carried out by large, modular enzymes known as non-ribosomal peptide synthetases (NRPSs). d-nb.infomicrobialcell.com These enzymes function like an assembly line, with each module responsible for the incorporation of a specific amino acid. nih.gov In the biosynthesis of this compound, three key NRPSs are involved: PvdL, PvdI, and PvdD. d-nb.infomicrobialcell.commdpi.com

PvdL: This NRPS is responsible for synthesizing the conserved N-terminal tripeptide of ferribactin, L-Glu/D-Tyr/L-Dab, which is the precursor to the chromophore. frontiersin.orgd-nb.infomicrobialcell.com PvdL also incorporates the initial acyl chain. microbialcell.com

PvdI and PvdD: These NRPSs are responsible for elongating the peptide backbone by adding the subsequent amino acids specific to this compound. mdpi.comd-nb.infomicrobialcell.com The modular nature and substrate specificity of these enzymes are the primary source of the peptide backbone's variability. mdpi.com

The entire NRPS machinery, along with auxiliary enzymes, is thought to form a large, membrane-associated complex termed a "siderosome," which may help to prevent the diffusion of toxic intermediates into the cytoplasm. d-nb.infomicrobialcell.comnih.gov

Biosynthesis of Non-Canonical Amino Acid Moieties: L-Dab and L-N5-formyl-N5-hydroxy ornithine (L-fOHOrn) by PvdH, PvdA, PvdF

The peptide backbone of this compound contains non-standard amino acids that are synthesized by dedicated enzymes. mdpi.comd-nb.info

L-2,4-diaminobutyrate (L-Dab): This crucial component of the chromophore precursor is synthesized from L-aspartate β-semialdehyde by the enzyme PvdH . d-nb.infomicrobialcell.comnih.gov

L-N5-formyl-N5-hydroxyornithine (L-fOHOrn): This modified amino acid is produced in a two-step process. First, PvdA , an L-ornithine N5-hydroxylase, hydroxylates L-ornithine. d-nb.infomicrobialcell.comnih.gov Subsequently, PvdF catalyzes the formylation of the hydroxylated intermediate to yield L-fOHOrn. d-nb.infomicrobialcell.comnih.gov

These enzymes provide the necessary building blocks for the NRPSs to incorporate into the growing ferribactin chain. mdpi.comresearchgate.net

Periplasmic Maturation and Tailoring Reactions

While the initial synthesis of the acylated ferribactin precursor occurs in the cytoplasm, its transformation into the mature, fluorescent pyoverdine is an exclusively periplasmic process. microbialcell.comd-nb.info This maturation involves a series of enzymatic reactions, including transport, deacylation, chromophore formation, and side-chain tailoring. microbialcell.comasm.org

The first step in periplasmic maturation is the transport of the newly synthesized, acylated ferribactin precursor from the cytoplasm across the inner membrane. This crucial translocation is mediated by PvdE, an ATP-binding cassette (ABC) transporter. microbialcell.comd-nb.infoencyclopedia.pub Genetic studies have provided strong evidence for this role; a deletion mutant of pvdE in P. aeruginosa PAO1 resulted in the complete abolishment of pyoverdine secretion. microbialcell.comnih.gov Furthermore, this mutant showed no pyoverdine-related fluorescence in the periplasm, indicating that PvdE acts at a step before the formation of the chromophore. microbialcell.comnih.govpnas.org While direct in vitro transport of acylated ferribactin by PvdE has not yet been demonstrated, its function as the specific exporter for the pyoverdine precursor is the most likely scenario. microbialcell.comnih.gov

Once in the periplasm, the acylated ferribactin undergoes a critical modification. The fatty acid side-chain (myristic or myristoleic acid), which was incorporated by the first module of the NRPS PvdL, is removed. d-nb.infonih.gov This deacylation is catalyzed by PvdQ, a periplasmic N-terminal nucleophile (Ntn) hydrolase. microbialcell.comnih.govnih.gov PvdQ cleaves the amide bond, releasing the fatty acid and generating the ferribactin precursor. d-nb.infonih.gov

PvdQ is a bifunctional enzyme, initially discovered for its role in quorum sensing, where it deacylates the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-Oxo-C12-HSL). microbialcell.comd-nb.info The enzyme is produced as a proenzyme that undergoes autoproteolytic cleavage in the periplasm, forming a functional heterodimer composed of an α-chain and a β-chain. microbialcell.comd-nb.info The requirement for this acylation-deacylation process may be to anchor the precursor to the cytoplasmic membrane during synthesis or to serve as a regulatory checkpoint linking pyoverdine production with quorum sensing. d-nb.info

Following deacylation, the non-fluorescent ferribactin is converted into the characteristic fluorescent pyoverdine through the formation of its dihydroxyquinoline chromophore. d-nb.infonih.gov This transformation is a two-step oxidative process catalyzed by two key periplasmic enzymes: PvdP and PvdO. microbialcell.commdpi.com

The first stage is catalyzed by PvdP, a copper-containing tyrosinase. nih.govasm.org PvdP acts on the D-tyrosine and L-Dab residues of the ferribactin precursor, catalyzing an initial hydroxylation and the first oxidation step. microbialcell.comnih.gov This promotes the cyclization that results in the formation of an intermediate known as dihydropyoverdine. microbialcell.comd-nb.inforesearchgate.net

The final maturation of the chromophore requires a second oxidation step, which is facilitated by the putative oxidoreductase PvdO. microbialcell.comd-nb.info Mutant strains lacking a functional pvdO gene accumulate dihydropyoverdines, demonstrating that PvdO is essential for the final oxidation that yields the mature, fluorescent pyoverdine chromophore. microbialcell.comresearchgate.net PvdP and PvdO appear to be the only two enzymes directly involved in the formation of the fluorophore. microbialcell.comd-nb.infonih.gov

In addition to chromophore formation, further tailoring of the pyoverdine molecule occurs in the periplasm, specifically involving the N-terminal L-glutamic acid residue. microbialcell.comd-nb.info The enzymes PvdM and PvdN play crucial roles in this process. microbialcell.com

PvdN is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that has been shown to be responsible for a specific side-chain modification. nih.gov It catalyzes the transformation of the N-terminal glutamic acid into a succinamide (B89737) residue. microbialcell.comnih.gov In-frame deletion of the pvdN gene results in the absence of the succinamide-modified pyoverdine, a phenotype that can be restored by complementing the mutant with a functional pvdN gene. nih.gov

PvdM, a protein related to human renal dipeptidase, is also essential for pyoverdine biosynthesis. researchgate.net While its precise function was unclear for some time, recent studies indicate that PvdM is indispensable for the correct functioning of the tyrosinase PvdP during chromophore maturation. encyclopedia.pubmdpi.comresearchgate.net It is believed to be required for the incorporation of copper into PvdP, which is necessary for its enzymatic activity. encyclopedia.pubmdpi.com The genes for PvdM, PvdN, and PvdO are often found together in an operon. microbialcell.comnih.gov

Table 1: Key Periplasmic Enzymes in this compound Maturation

EnzymeGeneLocalizationFunction
PvdE pvdEInner MembraneABC transporter; translocates acylated ferribactin from cytoplasm to periplasm. microbialcell.compnas.org
PvdQ pvdQPeriplasmNtn-type hydrolase; removes the fatty acid side-chain from acylated ferribactin. d-nb.infonih.govnih.gov
PvdP pvdPPeriplasmCopper-dependent tyrosinase; catalyzes the initial oxidative cyclization of ferribactin to dihydropyoverdine. nih.govasm.org
PvdO pvdOPeriplasmPutative oxidoreductase; catalyzes the final oxidation of dihydropyoverdine to form the mature pyoverdine chromophore. microbialcell.comresearchgate.net
PvdN pvdNPeriplasmPLP-dependent enzyme; modifies the N-terminal glutamate (B1630785) residue to succinamide. microbialcell.comnih.gov
PvdM pvdMPeriplasmEssential for PvdP function, likely involved in copper insertion into PvdP. encyclopedia.pubmdpi.comresearchgate.net

Genetic Organization and Identification of this compound Biosynthesis Genes

The genes required for the biosynthesis and transport of this compound are typically clustered together in the bacterial chromosome. In Pseudomonas aeruginosa PAO1, the majority of these genes are located in a large gene cluster known as the pvd locus. pnas.orgasm.org This locus contains genes for the NRPS enzymes (e.g., pvdL, pvdI, pvdJ, pvdD), enzymes for precursor synthesis (e.g., pvdA, pvdF, pvdH), periplasmic maturation enzymes, and regulatory proteins. biorxiv.orgasm.org

However, the genomic organization can vary between different Pseudomonas species. While in P. aeruginosa the genes are largely confined to one or two main loci, in other species like P. fluorescens SBW25, the pyoverdine biosynthesis genes are more scattered and can be distributed across seven or more different loci within the genome. nih.gov In P. putida KT2440, the genes are found in three distinct loci. researchgate.net Despite these differences in distribution, the gene content and their sequential roles in the biosynthetic pathway are generally conserved. nih.gov In some strains, additional gene clusters, such as the pvc operon (pvcABCD), have been identified and implicated in the synthesis of the chromophore moiety. nih.gov The expression of these gene clusters is tightly regulated by iron availability, primarily through the ferric uptake regulator (Fur) protein and specific extracytoplasmic function (ECF) sigma factors like PvdS. asm.orgnih.gov

Advanced Mechanisms of Iron Acquisition and Transport by Pyoverdine I

High-Affinity Ferric Iron (Fe³⁺) Chelation by Pyoverdine I

This compound exhibits an exceptionally high affinity for ferric iron, with a reported association constant (Ka) in the range of 10³² M⁻¹. microbialcell.comelifesciences.orgasm.org This remarkable binding capacity allows P. aeruginosa to effectively sequester iron from its surroundings, even when it is bound to host iron-carrying proteins like transferrin. nih.gov The structure of this compound is key to its iron-chelating function. It is composed of three main parts: a dihydroxyquinoline-derived chromophore, a variable peptide chain, and a small side chain. mdpi.comnih.govsigmaaldrich.com The chromophore and two other bidentate groups within the peptide moiety provide the three chelating sites that form a stable octahedral complex with Fe³⁺. nih.govresearchgate.net While the chromophore is a common feature among pyoverdines, the specific amino acid sequence of the peptide chain can vary, contributing to the diversity of pyoverdines produced by different Pseudomonas strains. researchgate.netasm.org

The chelation process involves the binding of one ferric ion per pyoverdine molecule in a 1:1 stoichiometric ratio. nih.gov This high-affinity interaction is crucial for the bacterium to overcome the low bioavailability of iron in many environments, including within a host during an infection. pnas.org

Outer Membrane Recognition and Uptake of Ferrithis compound

Once this compound has chelated ferric iron to form the ferrithis compound (Fe-PVDI) complex, it is recognized and transported into the periplasm by specific outer membrane receptors. researchgate.netmdpi.com

The primary receptor for Fe-PVDI in P. aeruginosa PAO1 is the TonB-dependent outer membrane transporter FpvA. microbialcell.comuliege.be The expression of the fpvA gene is induced by the presence of pyoverdine, highlighting a specific regulatory mechanism. asm.org FpvA exhibits a high degree of specificity for its cognate siderophore, although it can also recognize and transport pyoverdines from some other Pseudomonas species. oup.comnih.gov The recognition process is highly dependent on the structure of the pyoverdine's peptide chain. microbialcell.comasm.org In addition to FpvA, an alternative receptor, FpvB, has been identified and can also mediate the uptake of type I ferripyoverdine. uliege.bemicrobiologyresearch.org The uptake of the Fe-PVDI complex through FpvA is an active process that requires energy transduced from the inner membrane by the TonB-ExbB-ExbD complex. microbialcell.complos.orgresearchgate.net

The crystal structure of FpvA reveals a 22-stranded β-barrel that forms a channel through the outer membrane, which is blocked by an N-terminal "cork" or plug domain. asm.orgiucr.org The ferrithis compound complex binds to the extracellular side of FpvA, with the chromophore interacting extensively with the plug domain and the peptide chain interacting with the β-barrel domain. mdpi.com The specificity of this binding is conferred by structural elements common to all ferripyoverdines, including the chromophore and the iron-chelating groups. researchgate.netnih.gov Mutational studies have shown that the first few amino acids of the pyoverdine peptide chain are critical for determining the binding affinity to FpvA. microbialcell.comasm.org Interestingly, FpvA can also bind the iron-free form of pyoverdine (apo-pyoverdine), although this is not imported but is exchanged for the iron-loaded form. microbialcell.comiucr.org However, it has been suggested that this observation might be an artifact due to trace metal contamination. microbialcell.comasm.org

Periplasmic Iron Release and Intracellular Mobilization

Following transport into the periplasm, the iron must be released from the tightly bound ferrithis compound complex to become metabolically available to the bacterium. This process does not involve the degradation of the pyoverdine molecule but rather a reduction of Fe³⁺ to ferrous iron (Fe²⁺). mdpi.comacs.orgfigshare.com

The release of iron from ferrithis compound in the periplasm is a reductive process. researchgate.net In vitro and in vivo studies have demonstrated that the inner membrane protein FpvG acts as a reductase, catalyzing the reduction of Fe³⁺ to Fe²⁺. acs.orgfigshare.comresearchgate.net Deletion of the fpvG gene significantly impairs iron uptake via pyoverdine and abolishes the dissociation of the Fe-PVDI complex. acs.orgfigshare.com The activity of FpvG appears to be part of a larger protein complex, with other proteins such as FpvH, FpvJ, and FpvK being required for its optimal function. researchgate.netresearchgate.netbiorxiv.org This reduction step is critical, as pyoverdine has a much lower affinity for Fe²⁺ (Ka ≈ 10⁹ M⁻¹) compared to Fe³⁺, facilitating the release of the iron. mdpi.com

Once reduced, the ferrous iron is captured by periplasmic iron-binding proteins. The fpvCDEF operon encodes an ABC transporter system that includes two periplasmic binding proteins, FpvC and FpvF. nih.gov FpvC has been identified as a ferrous iron-binding protein, suggesting it acts as an Fe²⁺ chelator, capturing the iron released from pyoverdine. mdpi.comacs.orgfigshare.compdbj.org FpvF, on the other hand, is thought to bind the apo-pyoverdine after iron release and may play a role in its recycling back to the extracellular medium via the PvdRT-OpmQ efflux pump. researchgate.netmdpi.com The FpvC-Fe²⁺ complex then likely delivers the iron to the FpvDE ABC transporter for translocation across the inner membrane into the cytoplasm. mdpi.commdpi.com The interaction between these proteins forms a complex machinery that ensures the efficient mobilization of iron from the periplasm. researchgate.netnih.gov

ATP-Binding Cassette (ABC) Transporter Systems for Cytoplasmic Iron Delivery (FpvDE)

Following the release of iron from the this compound (PVDI) complex within the periplasm, the subsequent transport of the liberated ferrous iron (Fe²⁺) into the cytoplasm is mediated by a specific ATP-Binding Cassette (ABC) transporter system, FpvDE. microbialcell.comnih.govuni-muenchen.de This system is a critical final step in the iron acquisition pathway, ensuring the metal is delivered to the cell's interior for metabolic use. The process is distinct from other siderophore pathways where the entire siderophore-iron complex is imported into the cytoplasm. nih.gov

The FpvDE transporter does not act in isolation. Its function is intricately linked with a cohort of periplasmic proteins that facilitate the capture and delivery of iron. Central to this process are two periplasmic binding proteins (PBPs), FpvC and FpvF. plos.org After the ferri-pyoverdine complex enters the periplasm, it is engaged by a complex of FpvC and FpvF. nih.govmdpi.comresearchgate.net The iron is then reduced from its ferric (Fe³⁺) state to a ferrous (Fe²⁺) state, a reaction catalyzed by the inner membrane reductase FpvG. nih.govmdpi.comresearchgate.net This reduction is crucial as it lowers the affinity of pyoverdine for the iron, facilitating its release. nih.gov

Once released, the ferrous iron is chelated by FpvC. microbialcell.commdpi.comresearchgate.net FpvC then acts as the direct shuttle, delivering the ferrous iron to the FpvDE ABC transporter for translocation across the inner membrane into the cytoplasm. mdpi.comresearchgate.netpnas.org Meanwhile, FpvF remains bound to the now iron-free apo-pyoverdine. mdpi.comresearchgate.net The entire process appears to involve a large multi-protein complex at the inner membrane, which includes FpvG, FpvH, FpvJ, FpvC, and FpvF, all working in concert to ensure efficient iron release and delivery. nih.govresearchgate.net Experimental studies have shown that deletion of the fpvDE genes results in a significant reduction of iron uptake, by approximately 40% to 50%, underscoring its vital role in this pathway. pnas.org

Table 1: Key Protein Components of the FpvDE-Mediated Cytoplasmic Iron Delivery System

ProteinLocationFunctionCitation
FpvD Inner MembraneForms the permease component of the ABC transporter. nih.gov
FpvE Inner MembraneThe ATPase component of the ABC transporter, providing energy for transport. microbialcell.comresearchgate.net
FpvC PeriplasmPeriplasmic binding protein that chelates ferrous iron (Fe²⁺) and delivers it to the FpvDE transporter. microbialcell.complos.orgmdpi.comresearchgate.net
FpvF PeriplasmPeriplasmic binding protein that initially binds the ferri-pyoverdine complex with FpvC and later binds to apo-pyoverdine for recycling. nih.govplos.orgmdpi.comresearchgate.net
FpvG Inner MembraneAn integral membrane reductase that reduces Fe³⁺ to Fe²⁺, facilitating its release from pyoverdine. nih.govmdpi.comresearchgate.netfrontiersin.org
FpvH Inner MembraneComponent of the iron release protein complex; function not fully defined. nih.govnih.gov
FpvJ PeriplasmComponent of the iron release protein complex; function not fully defined. nih.govnih.gov

Recycling and Efflux of Apo-Pyoverdine I

To maximize efficiency and conserve the significant metabolic energy invested in its synthesis, Pseudomonas aeruginosa recycles the apo-pyoverdine I molecule after it has delivered its iron cargo. researchgate.netnih.govpnas.org Once the iron is released in the periplasm, the iron-free apo-pyoverdine is not degraded but is instead exported back to the extracellular medium to chelate another ferric iron ion. mdpi.comnih.govwikipedia.org

This recycling process is carried out by a dedicated tripartite ABC efflux transporter named PvdRT-OpmQ. plos.orgresearchgate.netnih.govpnas.org This efflux pump spans the inner membrane, periplasm, and outer membrane, actively translocating apo-pyoverdine from the periplasm to the outside of the cell. researchgate.net The periplasmic binding protein FpvF plays a dual role in this pathway. After the iron is handed off to FpvC, FpvF remains associated with the apo-pyoverdine molecule. researchgate.net Evidence suggests that FpvF then interacts with the PvdRT-OpmQ efflux pump, likely targeting the apo-siderophore for export. nih.govmdpi.comresearchgate.net

The importance of this recycling mechanism is highlighted by studies on mutants lacking the PvdRT-OpmQ system. These mutant strains are unable to efficiently export apo-pyoverdine, leading to its accumulation in the periplasmic space. researchgate.netnih.gov This not only prevents the reuse of a valuable molecule but also demonstrates that the PvdRT-OpmQ pump is the primary conduit for recycling. researchgate.net The PvdRT-OpmQ system is also implicated in the secretion of newly synthesized pyoverdine from the periplasm, where final maturation steps occur. microbialcell.comnih.govplos.org This recycling represents a significant energy-saving strategy for the bacterium, making the iron acquisition process more sustainable under iron-limited conditions. researchgate.netpnas.org

Table 2: Proteins Involved in the Recycling and Efflux of Apo-Pyoverdine I

Protein/SystemComponent LocationsFunctionCitation
PvdRT-OpmQ Inner Membrane, Periplasm, Outer MembraneTripartite ABC efflux pump responsible for transporting apo-pyoverdine from the periplasm to the extracellular medium. plos.orgresearchgate.netnih.govpnas.org
PvdR Inner MembraneATPase component of the efflux pump. microbialcell.comresearchgate.net
PvdT Inner MembraneInner membrane component of the efflux pump; interacts with FpvF. microbialcell.comresearchgate.netresearchgate.net
OpmQ Outer MembraneOuter membrane factor associated with the efflux pump. microbialcell.comresearchgate.net
FpvF PeriplasmBinds to apo-pyoverdine after iron release and is thought to target it to the PvdRT-OpmQ pump for recycling. nih.govmdpi.comresearchgate.netresearchgate.net

Ecological and Physiological Functions of Pyoverdine I in Bacterial Systems

Essentiality in Microbial Iron Homeostasis and Survival under Iron-Limiting Conditions

Iron is an essential nutrient for most microorganisms, yet its bioavailability is often extremely low in the environment and within host systems. wikipedia.org Pyoverdine I is synthesized and secreted by bacteria like Pseudomonas aeruginosa in response to iron starvation to maintain iron homeostasis. microbialcell.com With an exceptionally high affinity for ferric iron (Fe³⁺), pyoverdine molecules effectively scavenge this crucial element from the surroundings. nih.govuzh.ch The iron-bound pyoverdine, known as ferripyoverdine, is then recognized by specific outer membrane receptors on the bacterial cell surface and transported into the periplasm. nih.govnih.gov This process ensures a steady supply of iron for essential cellular functions, even in environments where iron is scarce, thereby promoting bacterial survival and growth. nih.gov Studies have shown a positive correlation between the amount of pyoverdine produced and the growth of isolates in iron-limited media. nih.gov

The production of pyoverdine is a tightly regulated process. In Pseudomonas aeruginosa PAO1, for instance, a cluster of 14 pvd genes is involved in its biosynthesis, which is controlled by the alternative sigma factor PvdS. wikipedia.org This regulatory system ensures that the energetically costly production of pyoverdine is initiated only when intracellular iron concentrations fall below a critical threshold. wikipedia.org

Bacterial SpeciesConditionFunction of this compoundReference
Pseudomonas aeruginosaIron-limitingScavenges ferric iron to maintain cellular homeostasis and support growth. microbialcell.com
Fluorescent Pseudomonas spp.Iron scarcityActs as a primary siderophore to acquire iron, crucial for survival. nih.govuzh.ch

Competitive Strategies in Microbial Communities for Iron Resources

In the competitive landscape of microbial communities, the ability to acquire scarce resources like iron is a significant determinant of fitness. This compound provides a substantial competitive advantage by effectively sequestering iron, thereby limiting its availability to other microorganisms that lack the specific receptors for ferripyoverdine uptake. wikipedia.orgnih.gov This strategy can lead to the growth inhibition of competing bacterial species and even pathogens. nih.govelifesciences.org

The specificity of pyoverdine receptors plays a key role in this competitive dynamic. While some Pseudomonas species can only utilize the pyoverdine they produce, others possess receptors that allow for the uptake of pyoverdines produced by different strains, a phenomenon known as cross-utilization. preprints.org This creates complex interaction networks within microbial communities, where some species act as producers, some as "thieves," and some engage in reciprocal sharing. The production of pyoverdine can thus be viewed as a form of microbial warfare, where the battle for iron can dictate the composition and structure of the community. asm.org For instance, in the cystic fibrosis airway, P. aeruginosa and Burkholderia cenocepacia secrete distinct siderophores, including pyoverdine, to outcompete each other for limited iron. asm.org

Influence on Biofilm Formation and Maturation

Biofilms are structured communities of bacterial cells encased in a self-produced polymeric matrix, and their formation is a critical aspect of bacterial life, contributing to persistence and resistance to antimicrobial agents. This compound has been shown to be intricately linked to biofilm development in P. aeruginosa. frontiersin.orgmdpi.comnova.edu Iron, acquired via pyoverdine, is an essential nutrient for the establishment and maturation of biofilms. mdpi.compnas.org Mutants deficient in pyoverdine synthesis often exhibit impaired biofilm formation, forming thin and unstructured biofilms compared to the robust, mushroom-like structures of wild-type strains under iron-sufficient conditions. pnas.org

FactorInfluence on Biofilm FormationMechanismReference
This compound ProductionPromotes biofilm maturation and structural development.Provides essential iron for bacterial growth and biofilm matrix production. mdpi.compnas.org
Biofilm FormationRequired for maximal pyoverdine production.Creates a microenvironment that signals for and supports high levels of pyoverdine synthesis. frontiersin.org
Pyoverdine-Deficient MutantsExhibit impaired biofilm formation (thin, flat biofilms).Lack of sufficient iron acquisition to support robust biofilm growth. pnas.org

Sequestration and Detoxification of Other Metal Ions

While the primary role of this compound is the chelation of iron, its utility extends to the sequestration of other metal ions. Research has demonstrated that pyoverdine can bind to a variety of metals, including aluminum (Al³⁺), copper (Cu²⁺), zinc (Zn²⁺), and nickel (Ni²⁺). nih.govresearchgate.netresearchgate.net This ability to bind other metals suggests a role for pyoverdine in protecting the bacterial cell from the toxic effects of high concentrations of these ions. wikipedia.org By chelating and sequestering these metals in the extracellular environment, pyoverdine can reduce their bioavailability and prevent them from entering the cell and causing damage. researchgate.net

The interaction of pyoverdine with different metal ions can also influence its fluorescent properties, a characteristic that has been exploited in the development of biosensors for metal detection. wikipedia.org The binding of certain metals can either enhance or quench the fluorescence of the pyoverdine molecule. nih.govresearchgate.net This broader chelating ability highlights the versatility of pyoverdine as a protective agent against a range of environmental stressors.

Evolutionary Dynamics of this compound Production: Public Goods Dilemmas and Cheater Evolution

The secretion of this compound into the environment creates a classic "public goods" dilemma. wikipedia.orgnih.gov The pyoverdine molecule is metabolically costly for an individual bacterium to produce, but once released, the iron-bound form can be taken up by any neighboring cell that possesses the appropriate receptor, including those that did not contribute to its production. wikipedia.org This opens the door for the evolution of "cheater" strains—mutants that lose the ability to produce pyoverdine but retain the ability to utilize it. researchgate.netnih.gov

These cheaters can gain a fitness advantage by avoiding the metabolic cost of production while still reaping the benefits of iron acquisition. wikipedia.org The evolutionary dynamics between pyoverdine producers (cooperators) and non-producing cheaters are complex and depend on various environmental factors. nih.gov In well-mixed environments with strong iron limitation, cheaters can readily evolve and outcompete cooperators. wikipedia.orgnih.gov However, in structured environments, such as biofilms, where the benefits of pyoverdine are more likely to be localized to the producers and their kin, cooperation can be maintained. nih.gov The co-evolutionary arms race between cooperators and cheaters has led to the evolution of strategies to mitigate exploitation, such as producers reducing their pyoverdine investment. researchgate.netnih.gov Cheaters, in turn, can evolve to become more efficient at exploitation. nih.gov

Evolutionary PlayerStrategySelective AdvantageEnvironmental ContextReference
Cooperator (Producer)Produces and secretes this compound.Gains access to iron in iron-limited environments.Favored in structured environments (e.g., biofilms). nih.gov
Cheater (Non-producer)Does not produce this compound but utilizes it.Avoids the metabolic cost of production while still acquiring iron.Favored in well-mixed, iron-limited environments. wikipedia.orgnih.gov

Pyoverdine I in Host Pathogen Interaction Dynamics

Critical Role in Pseudomonas aeruginosa Pathogenesis

Pyoverdine I is indispensable for the full virulence of P. aeruginosa in various infection models. Its contribution to pathogenesis is multifaceted, involving the crucial acquisition of iron from the host, which is essential for bacterial survival and proliferation, and the direct infliction of damage to host cells. The production of pyoverdine is strongly correlated with the virulence of clinical isolates of P. aeruginosa.

In the host environment, iron is tightly sequestered by metalloproteins such as transferrin and lactoferrin, creating an iron-limited milieu for invading pathogens. This compound, with its exceptionally high affinity for ferric iron (Fe³⁺), is adept at overcoming this host defense mechanism. It can efficiently extract iron from both transferrin and lactoferrin, making this essential nutrient available to the bacterium. nih.govmicrobiologyresearch.orgnih.govfrontiersin.org

Studies have demonstrated that P. aeruginosa growth is promoted in iron-depleted media supplemented with iron-saturated transferrin or lactoferrin, a process dependent on pyoverdine production. nih.govmicrobiologyresearch.org The ability of pyoverdine to acquire iron from these proteins is dependent on their iron saturation levels. For instance, pyoverdine can acquire iron from transferrin over a wide range of iron saturations (30-100%), while it is more effective at acquiring iron from lactoferrin at higher saturation levels (60-100%). microbiologyresearch.org The presence of bacterial proteases, such as elastase, can further facilitate the release of iron from transferrin, enhancing its uptake by pyoverdine. nih.gov

Beyond its role in iron scavenging, this compound exhibits direct cytotoxic effects on host cells. wikipedia.org Research indicates that pyoverdine can translocate into host cells, where it disrupts crucial cellular processes. tandfonline.comresearchgate.netnih.gov Once inside the cell, pyoverdine can chelate intracellular iron, leading to significant cellular damage. A primary target of this iron sequestration is the mitochondria, which are iron-rich organelles essential for cellular respiration and energy production. tandfonline.comwikipedia.org

The removal of iron from mitochondria by pyoverdine disrupts their function, leading to mitochondrial damage and triggering mitochondrial turnover through autophagy. tandfonline.comresearchgate.netnih.gov This disruption of mitochondrial homeostasis can induce a hypoxic response and ultimately lead to host cell death. wikipedia.org Studies using murine macrophages have shown that pyoverdine-rich filtrates cause substantial cytotoxicity and disrupt mitochondrial networks. nih.govresearchgate.net

This compound as a Signal Transducer for Bacterial Virulence Factor Expression

This compound also functions as a signaling molecule, regulating the expression of several other virulence factors in P. aeruginosa. nih.govnih.gov This signaling cascade is initiated when the iron-bound form of pyoverdine (ferripyoverdine) binds to its specific outer membrane receptor, FpvA. nih.govfrontiersin.org This binding event triggers a transmembrane signaling pathway that ultimately leads to the activation of the alternative sigma factor PvdS. nih.govfrontiersin.org

The activated PvdS then promotes the transcription of a regulon that includes genes for pyoverdine's own biosynthesis, creating a positive feedback loop, as well as genes encoding other key virulence factors. tandfonline.comnih.gov

Exotoxin A (ETA) is a potent cytotoxin produced by P. aeruginosa that inhibits protein synthesis in eukaryotic cells by ADP-ribosylating elongation factor 2. nih.govtdl.org The production of Exotoxin A is tightly regulated by iron availability and is controlled by the PvdS sigma factor. nih.govnih.gov The signaling cascade initiated by ferripyoverdine binding to FpvA leads to the PvdS-dependent activation of genes required for Exotoxin A synthesis. nih.govfrontiersin.org Consequently, pyoverdine acts as a signal that informs the bacterium of a low-iron environment and coordinates the expression of this critical toxin. frontiersin.orgnih.gov

PrpL (also known as Protease IV) is an endoprotease that contributes to the virulence of P. aeruginosa by degrading various host proteins, including components of the immune system like surfactant proteins and cytokines. nih.govnih.gov The gene encoding PrpL, prpL, is part of the PvdS regulon and its expression is therefore under the control of the pyoverdine signaling pathway. nih.govnih.govasm.org Overexpression of PvdS has been shown to result in increased proteolytic activity. nih.govasm.org The transcription of prpL is iron-dependent and significantly reduced in the absence of a functional PvdS. nih.govasm.org This coordinated regulation ensures that the production of this tissue-damaging protease is ramped up under conditions of iron limitation, which are indicative of a host environment. nih.gov

Host Cell Interactions and Cellular Perturbations by Translocated this compound

Emerging evidence highlights the ability of this compound to enter host cells and directly interact with intracellular components, causing significant cellular perturbations. tandfonline.comresearchgate.netnih.gov Studies in the model organism Caenorhabditis elegans and in mammalian cell cultures have demonstrated that pyoverdine can translocate from the extracellular environment into the cytoplasm of host cells. tandfonline.comnih.govnih.gov

Once inside the cell, the primary mode of action of pyoverdine appears to be the chelation of intracellular iron. This leads to a disruption of iron homeostasis and has profound effects on iron-dependent cellular processes. The most significantly affected organelles are the mitochondria, which have a high iron content due to their role in the electron transport chain and other metabolic activities. tandfonline.comwikipedia.org The sequestration of mitochondrial iron by pyoverdine leads to mitochondrial dysfunction, characterized by fragmentation of the mitochondrial network, impaired redox metabolism, and reduced ATP synthesis. tandfonline.comnih.gov This mitochondrial damage can trigger cellular stress responses, including mitophagy (the selective degradation of mitochondria by autophagy), and can ultimately culminate in cell death. tandfonline.comnih.gov

Mitochondrial Iron Depletion and Dysfunction

This compound, a high-affinity siderophore produced by Pseudomonas aeruginosa, plays a critical role in host-pathogen interactions by directly targeting host iron homeostasis, leading to significant mitochondrial dysfunction. tandfonline.comtandfonline.comnih.govnih.gov Research demonstrates that pyoverdine can translocate into host cells and tissues, where its primary function is to sequester ferric iron (Fe³⁺). nih.gov Mitochondria, being iron-rich organelles essential for cellular respiration and metabolism, are a prime target for pyoverdine's iron chelation activity. nih.gov

Once inside the host, pyoverdine actively extracts iron from mitochondrial components. wikipedia.org This process disrupts the normal function of iron-sulfur clusters and heme groups within the electron transport chain complexes, which are vital for ATP production. nih.gov The sequestration of mitochondrial iron by pyoverdine leads to a cascade of damaging effects, including compromised electron transfer and a significant reduction in ATP synthesis. nih.gov This disruption of mitochondrial function is a key pathogenic mechanism of pyoverdine, effectively crippling the cell's energy production and inducing a state of cellular stress. nih.govmdpi.com The bacterium then utilizes this stolen iron to support its own growth and proliferation within the host. uni-muenchen.de

TargetAction of this compoundConsequence for Host Mitochondria
Ferric Iron (Fe³⁺)High-affinity binding and chelationDepletion of essential iron stores
Electron Transport ChainDisruption of iron-sulfur clusters and heme groupsImpaired electron flow, reduced ATP production
Overall Mitochondrial FunctionInduction of damage and metabolic disruptionSignificant cellular energy deficit and dysfunction

Induction of Mitophagy and Cellular Autophagy Pathways

The mitochondrial damage inflicted by pyoverdine-mediated iron depletion triggers host cellular quality control mechanisms, primarily mitophagy and general autophagy. tandfonline.comtandfonline.comnih.govnih.govresearchgate.net Mitophagy is a selective form of autophagy that specifically targets and eliminates damaged or dysfunctional mitochondria. nih.govmdpi.com This process is a crucial survival response, preventing the accumulation of compromised organelles that could otherwise release damaging reactive oxygen species (ROS) and pro-apoptotic factors into the cytoplasm. nih.gov

Studies have shown that exposure to pyoverdine leads to the activation of mitochondrial turnover via autophagy. nih.govnih.gov The host cell recognizes the pyoverdine-induced mitochondrial dysfunction as a signal for removal. This initiates the engulfment of the damaged mitochondria by double-membraned vesicles called autophagosomes, which then fuse with lysosomes to degrade the contents. nih.govmdpi.com While the precise signaling cascade linking pyoverdine's iron scavenging to mitophagy is complex, it represents a direct consequence of the siderophore's pathogenic activity. plos.org This induction of autophagy is not merely a bystander effect but a dedicated cellular response to mitigate the damage caused by the bacterial virulence factor. nih.gov

Activation of Host Mitochondrial Surveillance Pathways (e.g., ESRE Network)

In response to the mitochondrial stress and damage caused by this compound, the host activates conserved surveillance pathways to mount a defense. tandfonline.comtandfonline.comnih.gov A key pathway identified in this response is the Ethanol and Stress Response Element (ESRE) network. mdpi.complos.orgnih.gov This network is a phylogenetically-conserved system that detects and responds to various forms of mitochondrial stress, including that induced by pathogens. plos.orgnih.gov

The activation of the ESRE network is specifically triggered by the mitochondrial damage resulting from pyoverdine's iron sequestration. nih.govplos.org Research using the model organism Caenorhabditis elegans has demonstrated that exposure to P. aeruginosa producing pyoverdine leads to a significant upregulation of ESRE-containing genes. plos.org Conversely, infection with P. aeruginosa mutants unable to produce pyoverdine results in a substantially compromised ESRE response. plos.org This indicates that pyoverdine is necessary for the robust activation of this specific host defense pathway. plos.org The ESRE network likely functions as a mitochondrial surveillance system, recognizing damage-associated molecular patterns (DAMPs) released from the compromised mitochondria, thereby initiating a transcriptional response aimed at restoring homeostasis and defending against the pathogen. nih.govplos.org

PathwayTriggerRole in Host DefenseKey Mediators
ESRE NetworkPyoverdine-induced mitochondrial damageInitiates a specific transcriptional defense response against mitochondrial stressbZIP transcription factors (e.g., ZIP-2) mdpi.comnih.gov

In Vivo Correlates of this compound Production and Pathogenic Outcomes

A direct correlation exists between the levels of this compound production by P. aeruginosa and the severity of pathogenic outcomes in various in vivo models. nih.govresearchgate.net This relationship underscores the importance of pyoverdine as a key virulence determinant. nih.govfrontiersin.org

In studies involving the nematode Caenorhabditis elegans, strains of P. aeruginosa that produce high levels of pyoverdine exhibit significantly greater virulence, leading to faster host mortality. nih.gov This pathogenic effect is directly linked to the accumulation of pyoverdine within host tissues. nih.gov Similarly, in acute murine pneumonia models, bacterial isolates with higher pyoverdine production are associated with increased virulence and decreased host survival. nih.gov The concentration of pyoverdine in the lung tissues of infected mice correlates with the lethal outcomes of the infection. nih.gov

Conversely, bacterial mutants with impaired pyoverdine biosynthesis show attenuated virulence in these models. uni-muenchen.deplos.org These findings highlight that the ability to produce this siderophore is not just a facilitator of bacterial iron acquisition but is a direct contributor to the pathogen's ability to cause disease and harm the host. uni-muenchen.denih.gov The quantity of pyoverdine produced by a given strain can, therefore, be a predictor of its pathogenic potential. nih.govmdpi.com

Host ModelHigh this compound ProductionLow/No this compound Production
Caenorhabditis elegansIncreased and faster host mortality nih.govAttenuated virulence plos.org
Murine Pneumonia ModelDecreased host survival, higher bacterial burden in lungs nih.govReduced virulence and pathology uni-muenchen.de

Regulation of Pyoverdine I Expression and Production

Iron-Dependent Transcriptional Control via the Ferric Uptake Regulator (Fur) Protein

The foremost regulatory mechanism governing Pyoverdine I production is the availability of iron, which is sensed by the Ferric Uptake Regulator (Fur) protein. nih.govnih.gov In iron-replete conditions, Fur, complexed with Fe²⁺, acts as a transcriptional repressor. researchgate.netfrontiersin.orgescholarship.org It binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of iron-regulated genes, thereby blocking their transcription. nih.govnih.gov

Key genes directly repressed by the Fur-Fe²⁺ complex include those encoding the regulatory proteins essential for this compound synthesis, such as the sigma factor PvdS and the anti-sigma factor FpvR. nih.govmicrobialcell.com When intracellular iron levels are low, Fe²⁺ dissociates from Fur. This inactive form of Fur (apo-Fur) is unable to bind to the Fur boxes, leading to the derepression of the target genes and the subsequent initiation of this compound biosynthesis. nih.govresearchgate.net This indirect control of pyoverdine biosynthetic genes through the regulation of PvdS is a crucial aspect of iron homeostasis. nih.govnih.gov

Table 1: Key Proteins in Iron-Dependent Regulation of this compound

ProteinFunctionActivity in High IronActivity in Low Iron
Fur Transcriptional repressorBinds Fe²⁺, represses target genesApo-form, releases repression
PvdS ECF Sigma FactorTranscription repressed by Fur-Fe²⁺Transcription derepressed
FpvR Anti-sigma FactorTranscription repressed by Fur-Fe²⁺Transcription derepressed

Mechanism of Extracytoplasmic Function (ECF) Sigma Factor PvdS in Gene Activation

PvdS is an extracytoplasmic function (ECF) sigma factor that plays a pivotal role in activating the transcription of genes required for this compound biosynthesis. nih.govmicrobialcell.comfrontiersin.org ECF sigma factors are a class of alternative sigma factors that direct RNA polymerase to transcribe specific sets of genes in response to extracellular stimuli. frontiersin.org PvdS is essential for the expression of the pyoverdine biosynthesis genes and is itself regulated by iron availability through the Fur protein. nih.govnih.govmicrobialcell.com

Once transcribed and translated, PvdS associates with the core RNA polymerase enzyme. This holoenzyme then recognizes and binds to specific promoter sequences, known as PvdS-boxes, located upstream of the pyoverdine biosynthetic genes, initiating their transcription. asm.org In the absence of its cognate anti-sigma factor, FpvR, or when FpvR is inactivated, PvdS is free to activate gene expression. nih.govmicrobialcell.com The PvdS regulon is not limited to pyoverdine synthesis; it also includes genes that contribute to the virulence of P. aeruginosa. microbialcell.com

This compound Signaling Cascade Involving the FpvA/FpvR System

The expression of this compound is further regulated by a cell-surface signaling cascade involving the outer membrane receptor FpvA and the anti-sigma factor FpvR. nih.govmicrobialcell.com FpvA serves a dual role: it is the receptor for the iron-bound form of this compound (ferripyoverdine) and also a sensor that initiates a signal transduction pathway. nih.govpnas.org FpvR is a transmembrane protein that acts as an anti-sigma factor, sequestering and inactivating both PvdS and another ECF sigma factor, FpvI (which regulates fpvA expression). nih.govmicrobialcell.comnih.gov

When ferripyoverdine binds to FpvA on the cell surface, it triggers a conformational change in FpvA. pnas.org This change initiates a signaling cascade that leads to the proteolytic degradation of FpvR. nih.gov The degradation of FpvR releases the sigma factors PvdS and FpvI from sequestration, allowing them to activate the transcription of their respective target genes. nih.govmicrobialcell.comnih.gov This positive feedback loop ensures a rapid and robust production of this compound and its receptor when iron is scarce and ferripyoverdine is present. microbialcell.compnas.org A basal level of PvdS-dependent gene expression is maintained even in the absence of ferripyoverdine to initiate this sensing pathway. nih.govmicrobialcell.com

Table 2: Components of the this compound Signaling Cascade

ComponentTypeFunction
FpvA Outer Membrane ReceptorBinds ferripyoverdine, initiates signaling
FpvR Anti-sigma FactorSequesters and inactivates PvdS and FpvI
PvdS ECF Sigma FactorActivates transcription of pyoverdine biosynthesis genes
FpvI ECF Sigma FactorActivates transcription of the fpvA receptor gene

Role of Quorum Sensing in this compound Autoregulation

Quorum sensing (QS), a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population density-dependent manner, also influences this compound production. acs.orgresearchgate.net In P. aeruginosa, the QS network is complex and involves multiple signaling molecules. researchgate.net Siderophore production, including that of pyoverdine, is considered a QS-controlled factor. acs.org

The Pseudomonas quinolone signal (PQS) system, a component of the broader QS network, has been shown to impact pyoverdine production. nih.gov Specifically, the PQS biosynthetic protein PqsA is necessary for robust biofilm formation, which in turn promotes pyoverdine synthesis. nih.gov Interestingly, while the biosynthesis of PQS itself may not directly affect pyoverdine production, the exogenous addition of PQS can induce the aggregation of planktonic cells and enhance pyoverdine production independently of biofilm formation. nih.gov This suggests that cell aggregation, potentially mediated by QS signals, is a key factor in initiating pyoverdine expression. nih.gov

Influence of Biofilm Formation and Associated Regulatory Networks on this compound Production

Biofilm formation and this compound production are interconnected through a complex regulatory relationship. mdpi.com Biofilms are structured communities of bacterial cells encased in a self-produced matrix, and the availability of iron is a critical factor for their development. mdpi.comnih.gov Pyoverdine, by acquiring iron, plays a crucial role in supporting biofilm formation under iron-limited conditions. mdpi.comresearchgate.net

Conversely, biofilm formation itself is necessary for the optimal production of this compound. nih.govmdpi.com Compromising biofilm development through genetic or chemical means has been shown to decrease pyoverdine biosynthesis. nih.gov This bidirectional regulation suggests that the sessile, community-based lifestyle of a biofilm provides the appropriate environment and signaling cues for high-level pyoverdine production. nih.govmdpi.com

The intracellular second messenger cyclic di-GMP (c-di-GMP) is a key regulator of the switch between motile and sessile lifestyles in bacteria, including biofilm formation. nih.govnih.gov Elevated levels of c-di-GMP are generally associated with increased biofilm formation and have been shown to positively modulate pyoverdine production. nih.govresearchgate.net This suggests that the c-di-GMP signaling network is integrated with the pathways controlling iron acquisition. nsf.gov The regulatory effect of c-di-GMP on pyoverdine synthesis may be part of a broader strategy to coordinate virulence and biofilm-associated behaviors. researchgate.netresearchgate.net

The Gac (Global regulator of Antibiotic and Cyanide) two-component system, consisting of the sensor kinase GacS and the response regulator GacA, is a global regulatory network that controls the expression of numerous genes, including those involved in virulence and biofilm formation. nih.govresearchgate.net The Gac/Rsm signaling cascade has been shown to positively regulate the production of both pyoverdine and another siderophore, pyochelin, in P. aeruginosa. nih.gov This system acts, at least in part, by controlling the expression of small regulatory RNAs that modulate the activity of translational repressor proteins. researchgate.net In some Pseudomonas species, however, inactivation of the Gac system can lead to an upregulation of pyoverdine, indicating that the specific regulatory effects can be strain-dependent. nih.gov

Mediation by Extracellular Polysaccharides (Pel and Psl)

The extracellular polysaccharides Pel and Psl are critical components of the P. aeruginosa biofilm matrix, providing structural integrity and facilitating cell-to-surface and cell-to-cell interactions. nih.govnih.govresearchgate.net While a direct transcriptional regulatory link between the pel and psl operons and the genes responsible for this compound biosynthesis has not been definitively established, a significant body of evidence points to an indirect, yet crucial, modulatory role. This mediation is primarily contextual, arising from the unique microenvironment created within the biofilm that directly influences the primary signals controlling pyoverdine production.

Biofilm formation, which is dependent on Pel and Psl, has a complex and bidirectional relationship with pyoverdine production. mdpi.com The dense, structured community of a biofilm can lead to localized depletion of essential nutrients, most notably iron. This localized iron starvation within the biofilm milieu serves as a potent inducer of pyoverdine synthesis. researchgate.net In essence, the structural framework provided by Pel and Psl creates micro-niches where iron becomes limited, thus triggering the pyoverdine-mediated iron acquisition system.

Research has shown that compromising biofilm development, either through genetic disruption of polysaccharide production or chemical means, can severely decrease pyoverdine biosynthesis in environments that are not systemically iron-starved. nih.gov This suggests that the biofilm structure itself is a key factor in creating the necessary conditions for pyoverdine gene expression. Furthermore, it has been demonstrated that in established biofilms, one subpopulation of P. aeruginosa expressing pyoverdine can support the growth of another subpopulation that does not produce the siderophore, highlighting the role of the biofilm in managing this "public good". nih.gov

The regulation of pel and psl gene expression is itself a complex process, involving multiple signaling pathways, including the Gac-Rsm pathway and the intracellular second messenger cyclic-di-GMP. nih.gov These pathways are responsive to various environmental cues, and their activation leading to biofilm formation indirectly initiates the cascade of events that result in pyoverdine production as a consequence of the altered local environment. Therefore, Pel and Psl are considered significant mediators of this compound expression, not through direct genetic regulation, but by fostering the specific environmental conditions within the biofilm that are conducive to its synthesis.

Environmental Stressors and Nutrient Availability as Modulators of this compound Synthesis

The synthesis of this compound is highly responsive to a variety of environmental cues, allowing P. aeruginosa to adapt its iron acquisition strategy to different and often challenging habitats. Key modulators include the concentration of available iron, pH, the nature of carbon sources, and the abundance of other essential nutrients like phosphate (B84403).

Iron Availability: The most critical environmental factor governing this compound production is the concentration of iron. The production of pyoverdine is inversely correlated with the logarithm of the iron concentration over a wide range. nih.gov In iron-replete conditions, the global regulator Fur (Ferric uptake regulator) binds to Fe²⁺ and represses the expression of genes involved in iron uptake, including the pyoverdine biosynthesis operon. westernsydney.edu.au Conversely, under iron-limiting conditions, the Fur-Fe²⁺ complex does not form, leading to the derepression of these genes and subsequent production of this compound. Studies have shown that iron concentrations below 4 µM can trigger the overproduction of pyoverdine. researchgate.net

Iron Concentration (µM)Pyoverdine Production
0 (Low)High
2 (Intermediate)Moderate
20 (High)Low

pH: The pH of the surrounding environment also significantly influences this compound synthesis. Production is notably increased at a basic pH. researchgate.net This is likely due to the decreased solubility of ferric iron at higher pH levels, which effectively creates a state of iron limitation for the bacteria, even if iron is physically present in the environment. nih.gov Research comparing pyoverdine production at different pH levels has shown a marked increase in its synthesis at pH 7.5 compared to more acidic or neutral conditions when phosphate levels are not limiting. researchgate.net

pHRelative Pyoverdine Production
6.0Low
7.5High

Nutrient Availability: The availability of other key nutrients, such as carbon and phosphate, also modulates this compound production.

Carbon Source: The type of carbon source available can impact the level of pyoverdine synthesis. For instance, differences in pyoverdine production have been observed when P. aeruginosa is grown in media with glucose, succinate, or glycerol as the sole carbon source. researchgate.net This suggests a link between the bacterium's metabolic state and its iron acquisition strategies. A global proteomic analysis has shown that supplementation with different carbon sources, such as citrate, can lead to differential expression of proteins involved in virulence, including those related to siderophore production. nih.gov

Carbon SourceRelative Pyoverdine Production in PAO1 algR D54N
GlucoseSimilar to wild type
SuccinateHigher than wild type
GlycerolHigher than wild type

Phosphate: Phosphate starvation has been identified as a significant trigger for increased this compound production. nih.govasm.org This response is mediated by the PhoB-PhoR two-component regulatory system. researchgate.net Under phosphate-limiting conditions, this system is activated, leading to the upregulation of a suite of genes, including those involved in pyoverdine synthesis. nih.gov At high phosphate concentrations, the response of P. aeruginosa to iron depletion is blunted, indicating a complex interplay between iron and phosphate sensing pathways in the regulation of this compound. researchgate.net

Phosphate ConcentrationResponse to Iron Depletion
HighMinimal increase in pyoverdine production
LowSignificant increase in pyoverdine production

Oxidative Stress: Exposure to oxidative stress agents, such as methyl viologen (paraquat), has been shown to decrease pyoverdine production. unl.edu This is thought to be a protective mechanism to reduce the potential for iron to participate in the generation of damaging oxygen radicals through Fenton chemistry. This finding suggests that under conditions of high oxidative stress, the bacterium may downregulate its iron uptake systems to prevent further cellular damage.

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Methodological Approaches in Pyoverdine I Research

Bioinformatic and Genomic Approaches for Prediction and Diversity Analysis

Bioinformatic and genomic methodologies are pivotal in the study of Pyoverdine I, enabling researchers to predict its biosynthesis, understand its structural diversity, and explore its distribution among bacterial populations. These computational approaches have accelerated the discovery and characterization of this important siderophore.

At the core of predicting this compound biosynthesis is the identification of its biosynthetic gene cluster (BGC). Genome mining, a process of scanning through genomic data, is the primary method for locating these clusters. nih.govnih.gov Tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) are instrumental in this process, as they can identify the characteristic non-ribosomal peptide synthetase (NRPS) and other ancillary genes responsible for pyoverdine synthesis. elifesciences.orgelifesciences.org For this compound, which is produced by the reference strain Pseudomonas aeruginosa PAO1, the BGC is located in a highly divergent region of the genome known as the pvd locus. nih.govasm.org

The pvd locus in strains producing this compound contains a specific set of genes that dictate the unique peptide chain of this siderophore type. nih.gov The key enzymes are the NRPSs, which are large, modular proteins that assemble the peptide backbone in a stepwise manner. researchgate.netfrontiersin.org Bioinformatic analysis of the adenylation (A) domains within these NRPSs is crucial for predicting the amino acid sequence of the pyoverdine's peptide chain. researchgate.net Each A-domain selects for a specific amino acid, and by analyzing the sequence of these domains, researchers can predict the primary structure of the resulting peptide. researchgate.net For this compound, the NRPS genes pvdI, pvdJ, and pvdD are responsible for the synthesis of its characteristic peptide chain. nih.gov

The diversity of pyoverdines, including the subtle variations within this compound producers, is a direct reflection of the genomic diversity within the pvd locus. nih.gov Comparative genomic analyses of different P. aeruginosa strains have revealed three distinct sequence types in the pyoverdine region, which correspond to the three structural types of pyoverdine. nih.govasm.org The genes encoding the pyoverdine receptor, fpvA, and the NRPSs are among the most divergent in this locus, suggesting that they are key drivers of pyoverdine diversity. nih.gov

The table below summarizes the key genes within the this compound biosynthetic gene cluster from Pseudomonas aeruginosa PAO1 and their predicted functions based on bioinformatic analyses.

GenePredicted Function in this compound Biosynthesis
pvdLNRPS responsible for the synthesis of the chromophore precursor. frontiersin.org
pvdINRPS involved in the synthesis of the peptide backbone. nih.gov
pvdJNRPS involved in the synthesis of the peptide backbone. nih.gov
pvdDNRPS that incorporates the final amino acids of the peptide chain. nih.gov
pvdAL-ornithine N5-oxygenase, involved in the synthesis of a precursor for the peptide chain. nih.gov
pvdEABC transporter for the export of the pyoverdine precursor. microbialcell.com
fpvAOuter membrane receptor for the uptake of ferri-pyoverdine I. nih.gov

Further detailed bioinformatic analyses have allowed for the prediction of specific amino acid incorporation by the A-domains of the this compound NRPS enzymes. The following table provides an example of such predictions for the NRPS modules of the P. aeruginosa PAO1 this compound.

NRPS GeneModulePredicted Amino Acid
pvdIM1L-Serine
pvdIM2L-Arginine
pvdIM3L-Serine
pvdJM4D-threo-β-Hydroxyaspartic acid
pvdJM5L-threo-β-Hydroxyhistidine
pvdJM6L-Ornithine
pvdDM7L-Threonine
pvdDM8L-Threonine

These bioinformatic predictions are often coupled with analytical techniques like mass spectrometry to confirm the structure of the produced pyoverdine, providing a powerful integrative approach to studying this compound. mdpi.com

Emerging Research Frontiers and Academic Applications of Pyoverdine I Knowledge

Strategies for Inhibiting Pyoverdine I Function as Anti-Virulence Interventions

Pyoverdine is a key virulence factor for Pseudomonas aeruginosa, playing a crucial role in iron acquisition, biofilm formation, and the regulation of other virulence factors. wikipedia.orgsci-hub.seuzh.ch Consequently, inhibiting its function presents a promising anti-virulence strategy to combat P. aeruginosa infections without exerting direct selective pressure for resistance, a common issue with traditional antibiotics. frontiersin.orgnih.gov

A significant approach to neutralizing this compound is the identification of small molecules that directly bind to it and disrupt its function. frontiersin.org High-throughput screening of chemical libraries has led to the discovery of compounds that can quench the natural fluorescence of pyoverdine, indicating a direct interaction. nih.govmdpi.com These anti-pyoverdine compounds have been shown to reduce the pathogenic effects of pyoverdine and improve the survival of hosts like Caenorhabditis elegans during P. aeruginosa infection. frontiersin.orgnih.gov

One study identified a panel of novel small molecules, including LK11, LK31, and LK31a, that directly act on pyoverdine rather than inhibiting its synthesis. frontiersin.org These compounds were found to limit pyoverdine-mediated virulence and could synergize with conventional antibiotics. frontiersin.org Another study identified PQ3 and its more effective analog, PQ3c, through a high-throughput screen for compounds that quench pyoverdine fluorescence. tandfonline.com Structural studies using NMR and molecular dynamics simulations revealed that PQ3c binds to a shallow groove on the pyoverdine molecule, involving the chromophore and the N-terminal residues of the peptide chain, stabilized by electrostatic interactions and π-orbital stacking. tandfonline.com

It is important to note that some of these small molecules, such as LK10 and LK12, not only act as anti-virulence agents but also inhibit the growth of P. aeruginosa. mdpi.com The mechanism of interaction for some of these molecules is thought to involve binding to the conserved dihydroxyquinoline chromophore shared by all fluorescent Pseudomonads. mdpi.com

Another key strategy for anti-virulence intervention is to disrupt the biosynthesis of this compound. uoguelph.ca This can be achieved by targeting the enzymes involved in its complex production pathway. mdpi.com The biosynthesis of pyoverdine involves a series of enzymes, including non-ribosomal peptide synthetases (NRPSs) like PvdL, PvdI, PvdJ, and PvdD, which assemble the peptide backbone. mdpi.com

Several compounds have been identified that inhibit pyoverdine production. Fluoropyrimidines, such as 5-fluorocytosine (B48100) (5-FC), 5-fluorouridine (B13573) (5-FUR), and 5-fluorouracil (B62378) (5-FU), have been shown to effectively inhibit pyoverdine biosynthesis and attenuate the virulence of P. aeruginosa. nih.govpreprints.org These compounds likely function through the common metabolic intermediate 5-FUR. nih.gov Gallium nitrate (B79036) also acts as an inhibitor by mimicking iron(III) and binding to pyoverdine, but since gallium is redox-inactive, it cannot be removed, effectively acting as a suicide inhibitor. nih.gov

Other approaches include targeting key regulatory elements of the pyoverdine biosynthesis pathway. sci-hub.se For instance, inhibitors of the twin-arginine translocase system and quorum-sensing inhibitors have been shown to limit pyoverdine production. nih.govasm.org The enzyme PvdQ, an Ntn-hydrolase involved in the maturation of the pyoverdine precursor, has also been identified as a potential target. acs.org The inhibitor ML318 was discovered to bind to the acyl-binding site of PvdQ, preventing pyoverdine production and limiting bacterial growth under iron-limiting conditions. acs.org

Disrupting the spatial organization of the biosynthetic machinery is another emerging strategy. Research suggests that the NRPSs involved in pyoverdine synthesis form membrane-bound multi-enzymatic complexes, and that PvdL plays a crucial role in orchestrating their assembly. mdpi.combiorxiv.org Targeting the formation of these complexes could therefore be a viable approach to inhibit pyoverdine production. mdpi.com

Engineering this compound as a "Trojan Horse" Delivery System for Molecular Probes

The high specificity of the pyoverdine uptake system in P. aeruginosa can be exploited to deliver antimicrobial agents into the bacterial cell. benjamin-bouvier.frnih.gov This "Trojan horse" strategy involves attaching an antibiotic or other molecular probe to a pyoverdine molecule. benjamin-bouvier.fr The bacterium recognizes and actively transports the pyoverdine-drug conjugate into the cell, bypassing resistance mechanisms such as efflux pumps. whiterose.ac.uk

While this approach has shown promise, there are significant challenges. benjamin-bouvier.fr The synthesis of these hybrid compounds, whether by grafting an antibiotic onto a harvested pyoverdine molecule or through total synthesis, is often complex and low-yielding. benjamin-bouvier.fr Furthermore, the modification of the pyoverdine structure can negatively impact its recognition by the FpvA transporter protein. benjamin-bouvier.fr To address these challenges, researchers are exploring the design of simpler synthetic analogs of the pyoverdine chromophore that retain the ability to complex with iron and be recognized by the transporter. benjamin-bouvier.fr

Recent research has also explored manipulating the pyoverdine receptor system to create "Trojan horse" strains. biorxiv.org A study demonstrated that a mutant strain of P. aeruginosa lacking the secondary pyoverdine receptor, FpvB, was able to invade a wild-type population. This mutant could still produce pyoverdine, overcoming the limitations of non-producing strains, and could potentially be used as a vehicle to introduce desired traits into pathogenic populations. biorxiv.org

Investigation of this compound's Capacity in Environmental Bioremediation of Heavy Metals

Pyoverdine's strong metal-chelating properties extend beyond iron, making it a candidate for the bioremediation of heavy metal contamination in the environment. wikipedia.orgcjees.ro Siderophores like pyoverdine can bind to various heavy metals, increasing their solubility and mobility in soil and water, which can facilitate their removal. cjees.rofrontiersin.org

Studies have demonstrated the potential of pyoverdine in removing heavy metals from contaminated soils. cjees.ro For instance, pyoverdine extracted from Pseudomonas lactis was found to be more effective at removing certain metallic trace elements from contaminated soil than the synthetic chelating agent EDTA and citric acid. cjees.ro Specifically, pyoverdine from P. atacamensis showed a high capacity for removing copper ions. cjees.ro The ability of pyoverdines to chelate a range of metals is attributed to their high metal-siderophore stability constants. cjees.ro

Development of this compound-Based Fluorescent Biosensors for Metal Detection

The inherent fluorescence of pyoverdine, which is quenched upon binding to ferric iron, provides a basis for the development of highly sensitive biosensors for metal detection. wikipedia.orgscienceopen.comuga.edu These biosensors can be used for environmental monitoring and in medical diagnostics. mdpi.comresearchgate.net

Several approaches to creating pyoverdine-based biosensors have been explored. One method involves immobilizing pyoverdine in a sol-gel glass matrix. scienceopen.comuga.edu This immobilization has been shown to improve the specificity of the sensor for iron. scienceopen.com Another technique involves immobilizing pyoverdine on controlled pore glass. scienceopen.com These sensors work by measuring the change in fluorescence intensity as pyoverdine binds to metal ions. uga.edu

Research has also focused on developing whole-cell biosensors using pyoverdine-producing bacteria like Pseudomonas fluorescens. mdpi.com In this approach, the production of pyoverdine by the bacteria in the presence of different metal ions is monitored. mdpi.com The concentration of pyoverdine can be easily measured colorimetrically, making it suitable for simple, online measurements. researchgate.net These biosensors have shown a correlation between the concentration of pyoverdine produced and the levels of metals like copper and zinc, suggesting their potential for monitoring metal toxicity in water. mdpi.com

Utilization of Heterologous Pyoverdine Variants for Competitive Iron Sequestration Against Pathogens

The vast structural diversity of pyoverdines, with over 70 described variants differing in their peptide backbones, presents an opportunity for developing novel antimicrobial strategies. nih.govuzh.chelifesciences.org The principle behind this approach is that pyoverdines produced by non-pathogenic Pseudomonas species can be used to outcompete pathogenic bacteria for iron. nih.gov

Pathogens often have specific receptors for their own pyoverdines and may not be able to efficiently utilize pyoverdines produced by other strains. mdpi.com By introducing a heterologous pyoverdine with a very high affinity for iron, it is possible to induce iron starvation and inhibit the growth of the pathogen. nih.govelifesciences.org

A screen of 320 natural Pseudomonas isolates identified several pyoverdines with potent antibacterial properties against human pathogens such as Acinetobacter baumannii, Klebsiella pneumoniae, and Staphylococcus aureus. nih.govelifesciences.org The most effective pyoverdine significantly reduced the growth of these pathogens in a concentration- and iron-dependent manner. nih.govelifesciences.org Importantly, this pyoverdine also increased the survival of infected Galleria mellonella larvae and exhibited low toxicity to the host and mammalian cells. nih.govelifesciences.org This approach is considered a sustainable antibacterial strategy as it shows a lower potential for the evolution of resistance compared to traditional antibiotics. nih.govelifesciences.org

Research into the Evolution of Bacterial Resistance Mechanisms to Pyoverdine-Mediated Iron Starvation

The efficacy of this compound as an iron scavenger has led to investigations into its potential as an antimicrobial agent that functions by inducing iron starvation in pathogenic bacteria. mdpi.com This has, in turn, spurred research into the mechanisms by which bacteria might evolve resistance to this iron sequestration strategy. Unlike conventional antibiotics that often target specific intracellular processes, pyoverdine-mediated iron starvation presents a different selective pressure. mdpi.com Consequently, resistance mechanisms are not expected to follow classical pathways like drug efflux or target modification. mdpi.com

Experimental evolution studies have been conducted to understand how pathogens respond to pyoverdine treatment. In these studies, pathogens such as Acinetobacter baumannii, Klebsiella pneumoniae, and Staphylococcus aureus were exposed to pyoverdine over extended periods. mdpi.comresearchgate.net The results indicated a significantly lower potential for resistance evolution compared to traditional antibiotics. mdpi.com For instance, after 16 days of experimental evolution, none of the four tested pathogens showed a significant increase in growth when re-exposed to pyoverdine, in stark contrast to the pervasive resistance that developed against the antibiotic ciprofloxacin. mdpi.com

Detailed Elucidation of this compound Translocation Pathways Across Host Biological Barriers

A significant area of emerging research is the translocation of this compound across host biological barriers, a process critical to its role in pathogenesis beyond simple iron scavenging in the extracellular space. Studies have shown that pyoverdine can indeed enter host cells and tissues. For instance, in the model organism Caenorhabditis elegans, pyoverdine has been observed to translocate from the intestinal lumen into host tissues, where it can extract iron directly from host cells. nih.gov This translocation was confirmed by observing pyoverdine fluorescence within the soluble protein fraction of host cell lysates, indicating it is not merely associated with the cell membrane. nih.gov

In mammalian models, pyoverdine accumulation has been noted in the lung tissues of mice during acute pneumonia, and this accumulation correlates with host mortality. frontiersin.org More specific in vitro studies using human bronchial epithelial (16HBE) cells have demonstrated that purified pyoverdine can accumulate within these cells. asm.org However, this research also revealed that the translocated pyoverdine is largely sequestered within early endosomes, which may limit its immediate cytotoxicity when acting alone. asm.orgbiorxiv.org

The precise mechanisms governing this translocation are still under intense investigation. One intriguing finding from metagenomic analysis of Pseudomonas aeruginosa ST242 suggests that the nonribosomal peptides of the pyoverdine synthase operon may target claudin-5, a key component of the tight junctions that form the blood-brain barrier (BBB). researchgate.net This points to a potential mechanism for pyoverdine to disrupt or traverse this highly selective barrier, although direct experimental evidence for this compound is still needed. The ability of pathogens to cross the BBB often involves transcellular or paracellular movement, or the disruption of intercellular junctions, pathways that could potentially be exploited by pyoverdine. researchgate.net Understanding these translocation pathways in detail is crucial for elucidating the full extent of pyoverdine's virulence and for designing effective therapeutic countermeasures.

Further Characterization of Periplasmic Tailoring Enzymes and Their Regulatory Interplay

The biosynthesis of this compound is a complex process that concludes with a series of crucial maturation and tailoring steps within the bacterial periplasm. microbialcell.com While the cytoplasmic synthesis of the ferribactin precursor by non-ribosomal peptide synthetases (NRPSs) is well-established, the functions of the periplasmic enzymes that finalize the pyoverdine structure are an active area of research. mdpi.com

Several key periplasmic enzymes have been identified, including PvdM, PvdN, PvdO, PvdP, and PvdQ. mdpi.com Initially, many of these were considered essential for any pyoverdine formation. mdpi.com However, more recent studies have begun to assign specific roles to them. For example, PvdQ is an Ntn-type hydrolase that deacylates the ferribactin precursor, removing a myristic or myristoleic acid moiety attached by the PvdL synthetase in the cytoplasm. oup.comasm.org PvdP, a copper-dependent oxidoreductase, is involved in the oxidative cyclization that forms the characteristic dihydroxyquinoline chromophore. oup.com

The enzyme PvdN has been shown to be responsible for a specific tailoring reaction: the conversion of the N-terminal glutamic acid of the pyoverdine precursor into a succinamide (B89737) residue. mdpi.comoup.com Another tailoring enzyme, the periplasmic transaminase PtaA, catalyzes the conversion of the same glutamic acid residue into α-ketoglutarate in some pyoverdine variants. oup.commdpi.com The regulatory interplay between these enzymes, determining which modification occurs, is a key question. It is hypothesized that these modifications may introduce a controlled step in biogenesis that can coordinate pyoverdine production with other cellular processes like quorum sensing and virulence. wikipedia.org

The regulation of these enzymes is complex. Their expression is controlled in response to iron starvation through the master transcriptional regulator PvdS, an alternative sigma factor. wikipedia.orgnih.gov The activity of PvdS itself is regulated by the anti-sigma factor FpvR, which is in turn influenced by the binding of ferri-pyoverdine to its outer membrane receptor FpvA. oup.comwikipedia.org This creates a feedback loop where the final product influences its own synthesis. Further research is needed to understand how the activities of these individual tailoring enzymes are coordinated and regulated to produce the final, mature this compound molecule.

Complex Interplay Between this compound and Other Bacterial Siderophores in Iron Metabolism

Pseudomonas aeruginosa, the producer of this compound, also synthesizes a second, lower-affinity siderophore called pyochelin. frontiersin.org The interplay between these two siderophores is a critical aspect of the bacterium's strategy for iron acquisition and virulence. Under conditions of moderate iron limitation, P. aeruginosa tends to produce pyochelin first. frontiersin.org As iron becomes extremely scarce, the bacterium switches to producing the much higher-affinity pyoverdine, which can efficiently scavenge iron even when concentrations are exceedingly low and can also extract iron from host proteins like transferrin and lactoferrin. asm.orgfrontiersin.org

This sequential production suggests a hierarchical regulation of siderophore synthesis, allowing the bacterium to conserve the energy required for producing the more complex pyoverdine molecule until it is absolutely necessary. Pyoverdine not only acts as an iron chelator but also as a signaling molecule. The binding of the ferri-pyoverdine complex to its outer membrane receptor, FpvA, triggers a signaling cascade that upregulates the production of pyoverdine itself, as well as other virulence factors like exotoxin A and the PrpL protease. asm.org

The presence of multiple siderophore systems also allows for a more versatile response to different environmental conditions and potential competition from other microorganisms. While pyoverdine uptake systems are generally specific, some receptors can recognize and transport pyoverdines produced by other strains, adding another layer of complexity to microbial community interactions. frontiersin.org Furthermore, pyoverdine can interact with metals other than iron, such as gallium and aluminum. asm.org The binding of these metals can interfere with iron-dependent processes and even induce the expression of pyoverdine biosynthesis genes, suggesting a role for pyoverdine in managing the cellular response to various metal ions, not just in iron acquisition. asm.org

Comprehensive Analysis of this compound's Integration into Quorum Sensing and Biofilm Signaling Networks

This compound is intricately woven into the broader regulatory networks of P. aeruginosa, particularly quorum sensing (QS) and biofilm formation, which are crucial for its pathogenicity. The production of pyoverdine and the development of biofilms are linked in a complex, bidirectional relationship. oup.com Iron, acquired via pyoverdine, is an essential nutrient for the establishment and maturation of biofilms. Conversely, the spatial organization of bacteria within a biofilm can enhance the production of virulence factors, including pyoverdine.

The connection to quorum sensing, the cell-to-cell communication system that coordinates gene expression based on population density, is multifaceted. The las and rhl QS systems are known to regulate factors involved in biofilm formation, and siderophores like pyoverdine are among these QS-controlled factors. A key enzymatic link between pyoverdine synthesis and QS is the periplasmic enzyme PvdQ. wikipedia.org PvdQ was initially identified as a quorum-quenching enzyme due to its ability to degrade the QS signal molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-Oxo-C12-HSL). frontiersin.org Its dual function in both pyoverdine maturation (by deacylating the precursor) and QS modulation places it at a critical intersection of these two major virulence pathways. frontiersin.org

Advanced Structural Biology Studies of this compound Biosynthetic and Transport Macromolecular Complexes

Understanding the three-dimensional architecture of the protein complexes involved in this compound biosynthesis and transport is a key frontier for developing targeted inhibitors. Research has begun to reveal the intricate organization of these multi-enzyme systems. The cytoplasmic synthesis of the pyoverdine precursor involves a suite of non-ribosomal peptide synthetases (NRPSs), including PvdL, PvdI, and PvdD, which are large, modular enzymes. wikipedia.org Single-molecule microscopy studies have shown that these NRPSs are not randomly distributed in the cytoplasm. PvdL, which initiates the process, is predominantly located in the inner membrane and appears to act as a central orchestrator, co-localizing with the other NRPSs to form large, organized biosynthetic complexes, sometimes referred to as "siderosomes".

The transport of the ferribactin precursor from the cytoplasm to the periplasm is believed to be mediated by the ABC transporter PvdE. microbialcell.com Once in the periplasm, the final maturation steps occur, involving enzymes like PvdN, PvdP, and PvdQ. mdpi.com The structures of some of these individual periplasmic enzymes, such as PvdN and PvdQ, have been solved, providing insights into their catalytic mechanisms and revealing potential binding pockets for inhibitors. mdpi.comasm.org For example, structural studies of PvdQ have confirmed how it accommodates the fatty acid chain of the pyoverdine precursor and have guided the identification of inhibitory compounds. asm.org

The transport of the final ferri-pyoverdine complex back into the cell is mediated by the outer membrane transporter FpvA, which is energized by the TonB-ExbBD complex. frontiersin.orgmicrobialcell.com The structure of FpvA has been determined, showing a typical β-barrel structure with a plug domain that recognizes the siderophore. Future advanced structural studies, likely employing cryo-electron microscopy (cryo-EM), will be essential to visualize the entire macromolecular assemblies of both the biosynthetic "siderosomes" and the import machinery in their native states. This will provide a dynamic understanding of how these components interact to synthesize and transport this compound, offering a more complete picture for structure-based drug design.

Q & A

Basic Research Questions

Q. What are the standard methodologies for characterizing pyoverdine I production and structural features in Pseudomonas spp.?

  • Methodological Answer : this compound characterization involves a combination of analytical and genetic approaches:

  • UHPLC-IM-MS : Trapped ion mobility spectrometry coupled with mass spectrometry (e.g., UHPLC-IM-MS) resolves structural isomers by collision cross-section (CCS) values. For example, Table 3 in provides CCS data for ferripyoverdines, which distinguish coordination isomerism or helical conformations.
  • Genetic Confirmation : Validate biosynthesis using knockout strains (e.g., pvdD mutants) and complementation assays .
  • NMR Analysis : For solution-phase conformational studies, nuclear magnetic resonance (NMR) identifies peptide chain modifications and iron-binding sites .

Q. How should experiments be designed to quantify the costs and benefits of this compound production in microbial populations?

  • Methodological Answer : Use engineered strains (e.g., constitutive producer KP1 vs. non-producer 3E2) in controlled metapopulation setups (e.g., 96-well plates). Key steps:

  • Stochastic Subpopulation Initialization : Mimic natural variability by inoculating wells with ~10⁴ cells of mixed producer/non-producer ratios .
  • Iron-Limited Media : Supplement media with chelators like EDDHA to induce pyoverdine synthesis .
  • Fitness Metrics : Compare growth rates (OD₆₀₀) and iron uptake efficiency via ferripyoverdine receptor activity assays .

Q. What genetic markers or validation methods confirm this compound biosynthesis in Pseudomonas mutants?

  • Methodological Answer :

  • Gene Cluster Analysis : Screen for deletions in pvd loci (e.g., PA2398-PA2402 in P. aeruginosa PAO1) via PCR or whole-genome sequencing .
  • Siderophore Production Assays : Use chrome azurol S (CAS) agar plates or fluorescence spectroscopy (ex/em 400/460 nm) to quantify pyoverdine absence in mutants .
  • Receptor Complementation : Restore iron uptake in fpvA/fpvB double mutants by introducing fpvB homologs in trans .

Advanced Research Questions

Q. How can contradictory data on the roles of FpvA and FpvB receptors in this compound uptake be resolved?

  • Methodological Answer :

  • Condition-Specific Expression Profiling : Use qRT-PCR to compare fpvA and fpvB transcription under varying iron sources (e.g., Casamino acids vs. glycerol media) .
  • Receptor Knockout Phenotyping : Measure growth recovery in fpvA mutants supplemented with type I pyoverdine; FpvB compensates only in specific media (e.g., M9-glucose) .
  • Western Blotting : Quantify FpvA/FpvB protein levels in iron-limited vs. replete conditions to identify regulatory cross-talk .

Q. What experimental strategies address conflicting findings on this compound’s role in interspecies competition versus cooperation?

  • Methodological Answer :

  • Co-Culture Models : Pair P. putida pyoverdine producers with non-producing species (e.g., E. coli) in chemostats. Monitor iron scavenging via isotopic ⁵⁵Fe uptake assays .
  • Public Good Dynamics : Use microfluidics to spatially resolve pyoverdine diffusion and quantify cheating behavior in mixed populations .
  • Metabolomic Profiling : Apply LC-MS to track pyoverdine leakage and uptake in biofilms, correlating with competitive fitness .

Q. How can multi-omics data be integrated to resolve this compound regulation under iron stress?

  • Methodological Answer :

  • Transcriptomics : Identify pvd operon activation via RNA-seq under iron limitation; correlate with sigma factor pvdS expression .
  • Proteomics : Map post-translational modifications of FpvA/FpvB receptors using tandem mass spectrometry .
  • Metabolic Flux Analysis : Model pyoverdine precursor (e.g., dihydroxybenzoate) utilization via ¹³C isotope tracing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.